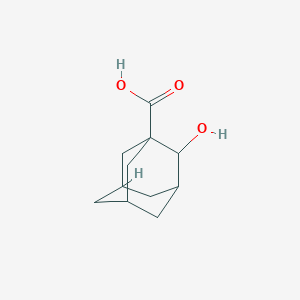

2-Hydroxyadamantane-1-carboxylic acid

Description

Properties

CAS No. |

40556-88-5 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2-hydroxyadamantane-1-carboxylic acid |

InChI |

InChI=1S/C11H16O3/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-9,12H,1-5H2,(H,13,14) |

InChI Key |

QBEMWLMHTDRJGK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Hydroxyadamantane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxyadamantane-1-carboxylic acid, a significant adamantane derivative with potential applications in medicinal chemistry and materials science. The document details its discovery, outlines key synthetic methodologies with in-depth mechanistic insights, and presents detailed experimental protocols. By synthesizing information from seminal literature and contemporary research, this guide serves as a critical resource for professionals engaged in the exploration and utilization of complex adamantane scaffolds.

Introduction: The Significance of the Adamantane Scaffold

Adamantane, a rigid, tricyclic hydrocarbon, has captivated chemists since its discovery in 1933. Its unique cage-like structure imparts exceptional properties to molecules, including high lipophilicity, thermal stability, and metabolic resistance. These characteristics have established adamantane as a privileged scaffold in drug discovery, enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The incorporation of adamantane moieties can improve a drug's ability to cross biological membranes, increase its half-life, and optimize its interaction with biological targets.

This guide focuses on a specific, less-common substitution pattern of the adamantane core: this compound. The presence of both a hydroxyl and a carboxylic acid group on adjacent carbons (a 1,2-substitution pattern) offers unique opportunities for further functionalization and the development of novel molecular architectures.

Discovery and First Synthesis

More recently, a biocatalytic approach has been identified, where this compound is a metabolite formed from the microbial transformation of adamantane-1-carboxylic acid. This discovery opens avenues for green chemistry-based synthetic routes.

Synthetic Methodologies: A Detailed Exploration

The synthesis of this compound presents a unique challenge due to the desired 1,2-substitution pattern. The following sections detail the key synthetic strategies, providing both the underlying chemical logic and step-by-step protocols.

Synthesis via Bromination and Subsequent Hydrolysis of Adamantane-1-carboxylic Acid

This classical approach, detailed in the seminal 1973 paper, remains a cornerstone for the laboratory-scale synthesis of the target molecule. The strategy relies on the selective bromination of the adamantane core at the C2 position, followed by nucleophilic substitution to introduce the hydroxyl group.

Diagram of the Synthetic Pathway:

Caption: Photochemical synthesis of this compound.

Mechanistic Insights:

The photolysis of the trifluoroacetate ester is believed to proceed through a radical mechanism, leading to an intramolecular hydrogen abstraction and subsequent rearrangement to form the 1-trifluoroacetyl-2-hydroxyadamantane intermediate. This method capitalizes on the reactivity of photochemically generated species to achieve a substitution pattern that is otherwise challenging.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Adamantyl Trifluoroacetate

-

Dissolve 2-adamantanol in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath and add trifluoroacetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-adamantyl trifluoroacetate.

Step 2: Photolysis to 1-Trifluoroacetyl-2-hydroxyadamantane

-

Dissolve the 2-adamantyl trifluoroacetate in a suitable solvent (e.g., methanol or hexane) in a quartz reaction vessel.

-

Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) for a specified period.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure to yield the crude product.

Step 3: Hydrolysis to this compound

-

Dissolve the crude 1-trifluoroacetyl-2-hydroxyadamantane in an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Expected Spectroscopic Data:

| Technique | Key Features |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (disappears upon D₂O exchange).- A signal for the proton on the carbon bearing the hydroxyl group.- A complex multiplet pattern for the adamantane cage protons. |

| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon.- A signal for the carbon atom attached to the hydroxyl group.- A series of signals corresponding to the carbons of the adamantane framework. |

| IR | - A broad O-H stretching band from the carboxylic acid and alcohol.- A strong C=O stretching absorption for the carboxylic acid. |

| Mass Spec. | - The molecular ion peak (M⁺).- Characteristic fragmentation patterns of the adamantane cage. |

Applications and Future Directions

While specific applications of this compound are not as extensively documented as its 1,3-substituted counterpart, its unique bifunctional nature makes it a highly attractive building block for:

-

Drug Discovery: The hydroxyl and carboxylic acid groups provide two distinct points for further chemical modification, allowing for the synthesis of diverse libraries of compounds for screening against various biological targets. The rigid adamantane scaffold can be used to present these functional groups in a well-defined spatial orientation, which is crucial for optimizing drug-receptor interactions.

-

Materials Science: The bifunctionality of this molecule makes it a potential monomer for the synthesis of novel polyesters and other polymers. The incorporation of the rigid adamantane unit into a polymer backbone can significantly enhance its thermal stability and mechanical properties.

Future research will likely focus on exploring the utility of this compound in the development of new pharmaceuticals, particularly in areas where the unique properties of the adamantane scaffold can be leveraged to overcome challenges in drug design. Furthermore, its application in the creation of advanced materials with tailored properties is a promising area of investigation.

Conclusion

This compound, though a less common isomer, represents a valuable and versatile building block in organic synthesis. The synthetic routes detailed in this guide, from the classical chemical approach to more modern photochemical methods, provide researchers with the necessary tools to access this unique molecule. Its potential in drug discovery and materials science underscores the continuing importance of exploring the diverse chemical space offered by the adamantane scaffold.

References

- Tabushi, I., & Aoyama, Y. (1973). Preparations of Some 1,2- and 1,4-Disubstituted Adamantanes. The Journal of Organic Chemistry, 38(20), 3447–3450. (A specific URL for this article is not available, but it can be accessed through the journal's archives).

- Folwell, B. D., et al. (2025). Aerobic biotransformation of the diamondoid carboxylic acids adamantane-1-carboxylic acid and 3-ethyl adamantane carboxylic acid by microbial communities isolated from the various aquatic ecological niches of the Mildred Lake tailings pond.

- Marron, T. G., & Cano, F. H. (1977). A Direct Photochemical Synthesis of 1,2-Disubstituted Adamantanes. Synthetic Communications, 7(8), 515-520. (A specific URL for this article is not available, but it can be accessed through the journal's archives).

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxyadamantane-1-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Rationale Behind the Method

In the realm of medicinal chemistry and materials science, the rigid, three-dimensional structure of the adamantane cage offers a unique scaffold for designing novel molecules.[1][2] 2-Hydroxyadamantane-1-carboxylic acid, a functionalized derivative, is a valuable building block for synthesizing more complex, biologically active compounds or advanced polymers.[3] Its utility, however, is predicated on unambiguous structural confirmation and purity assessment. This guide eschews a simple recitation of data, instead providing a holistic, field-tested approach to the spectroscopic characterization of this molecule. We will explore not just what the characteristic signals are, but why they manifest in a particular way, grounding our interpretation in the fundamental principles of each technique. This self-validating workflow, integrating Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), ensures the highest degree of confidence in the material's identity and integrity.

Molecular Structure and Functional Groups

Before delving into the spectroscopic data, it is crucial to visualize the molecule's architecture. This compound possesses a tricyclic alkane (adamantane) core. A carboxylic acid group is attached to a bridgehead carbon (C1), and a hydroxyl group is attached to a secondary carbon (C2). This specific arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Expertise & Rationale

Infrared (IR) spectroscopy is the cornerstone for identifying functional groups. The technique relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed. For this compound, the diagnostic signals arise from the O-H bonds of both the alcohol and carboxylic acid, and the C=O bond of the carboxylic acid. The presence and, critically, the shape of these absorption bands provide definitive evidence for these functional groups.[4][5]

Experimental Protocol: KBr Pellet Method

A robust and universally accepted method for solid samples is the Potassium Bromide (KBr) pellet technique.

-

Preparation: Gently grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade KBr in an agate mortar until a fine, homogenous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder should be run first.

This protocol is self-validating because KBr is transparent to IR radiation in the analysis region, ensuring that all observed absorptions are from the analyte.

Data Presentation and Interpretation

The IR spectrum is dominated by features characteristic of both the hydroxyl and carboxylic acid moieties.

Table 1: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200–3550 | Strong, Sharp | O-H Stretch | Alcohol |

| 2500–3300 | Very Strong, Very Broad | O-H Stretch | Carboxylic Acid (H-bonded dimer) |

| 2850–3000 | Medium-Strong | C-H Stretch | Adamantane Cage (sp³ C-H) |

| 1700–1725 | Very Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1210–1320 | Strong | C-O Stretch | Carboxylic Acid |

| 1050–1250 | Medium-Strong | C-O Stretch | Secondary Alcohol |

Narrative Interpretation:

The most telling feature of a carboxylic acid is the extremely broad O-H stretching band that spans from ~3300 cm⁻¹ down to ~2500 cm⁻¹.[4][6] This breadth is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[7][8] Superimposed on this broad absorption, one would expect to see the sharper C-H stretching vibrations of the adamantane cage between 2850 and 3000 cm⁻¹.[5] The presence of the secondary alcohol is confirmed by a distinct, sharper O-H stretch typically appearing around 3200-3550 cm⁻¹, often visible as a shoulder on the broader carboxylic acid O-H band. The definitive signal for the carbonyl group is a very strong and sharp absorption peak around 1700-1725 cm⁻¹.[9][10] The combination of this sharp C=O peak with the exceptionally broad O-H peak is a classic signature of a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Rationale

NMR spectroscopy provides an unparalleled, high-resolution map of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, allowing us to distinguish between chemically non-equivalent atoms. For this molecule, NMR will confirm the carbon skeleton of the adamantane cage and pinpoint the locations of the hydroxyl and carboxylic acid groups.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of labile protons (OH, COOH), making them more readily observable.

-

Reference Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for both 1D ¹H and proton-decoupled ¹³C experiments should be used.

¹H NMR Data and Interpretation

The proton NMR spectrum will display signals corresponding to the adamantane cage protons and the labile protons of the functional groups.

Table 2: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| > 10.0 | Broad Singlet | 1H | H OOC- |

| ~3.5 - 5.5 | Broad Singlet | 1H | CH -OH |

| ~3.7 - 4.0 | Multiplet | 1H | CH -OH |

| ~1.5 - 2.5 | Complex Multiplets | 13H | Adamantane Cage Protons |

Narrative Interpretation:

The most downfield signal, typically appearing above 10 ppm, is the acidic proton of the carboxylic acid.[10][11] Its significant deshielding is due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. The proton of the hydroxyl group gives a broad signal whose position is highly dependent on solvent, concentration, and temperature. The proton on the carbon bearing the hydroxyl group (the C2-H) will appear as a multiplet around 3.7-4.0 ppm, shifted downfield due to the deshielding effect of the attached oxygen. The remaining 13 protons of the rigid adamantane cage will produce a complex series of overlapping multiplets in the upfield region (1.5-2.5 ppm), characteristic of the adamantane system.[12]

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the chemically distinct carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~175 - 185 | C =O (Carboxylic Acid) |

| ~65 - 75 | C -OH (Secondary Alcohol) |

| ~40 - 50 | C -COOH (Quaternary Bridgehead) |

| ~25 - 40 | Adamantane Cage Carbons |

Narrative Interpretation:

The carbon spectrum is often simpler to interpret than the proton spectrum. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield in the 175-185 ppm region.[10][13] The carbon atom bonded to the hydroxyl group (C2) will resonate in the 65-75 ppm range.[14] The quaternary bridgehead carbon attached to the carboxylic acid (C1) will be found around 40-50 ppm. The remaining seven distinct carbon signals of the adamantane cage will appear in the typical aliphatic region of 25-40 ppm.[14] Counting a total of 11 distinct carbon signals confirms the molecular formula and structure.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Expertise & Rationale

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. In Electron Ionization (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. The inherent stability of the adamantyl cation makes the fragmentation of adamantane derivatives particularly informative.[15]

Caption: Experimental workflow for Electron Ionization Mass Spectrometry.

Experimental Protocol: Electron Ionization (EI)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized by heating, and the gaseous molecules are passed into an ionization chamber where they are bombarded by a 70 eV electron beam.

-

Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate a mass spectrum.

Data Presentation and Interpretation

The molecular formula of this compound is C₁₁H₁₆O₃, giving it a molecular weight of 196.24 g/mol .

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z Value | Proposed Identity | Fragmentation Pathway |

| 196 | [M]⁺˙ | Molecular Ion |

| 178 | [M - H₂O]⁺˙ | Loss of water from the hydroxyl group |

| 151 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation (often the base peak) |

Narrative Interpretation and Fragmentation Pathway:

The mass spectrum should exhibit a clear molecular ion peak at m/z = 196, confirming the molecular weight. A common initial fragmentation for alcohols is the loss of a water molecule, which would produce a peak at m/z = 178. Another significant fragmentation is the loss of the entire carboxylic acid group (mass = 45 amu), leading to a fragment at m/z = 151. However, the most characteristic fragmentation for many adamantane derivatives is the formation of the highly stable adamantyl cation at m/z = 135.[16][17][18] This fragment is often the most abundant ion in the spectrum (the base peak) and is strong evidence for the presence of the adamantane core.

Caption: Plausible fragmentation pathways for this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. IR spectroscopy provides rapid and definitive confirmation of the key hydroxyl and carboxylic acid functional groups. NMR spectroscopy offers a detailed map of the complete C-H framework, confirming the substitution pattern on the adamantane cage. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that corroborate the presence of the adamantane core. This multi-faceted, self-validating workflow provides the authoritative data required by researchers, scientists, and drug development professionals to proceed with confidence in their research and development endeavors.

References

-

Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects. (2022). Taylor & Francis Online. [Link]

-

Photoelectron spectra of functionalized adamantanes. (2024). RSC Publishing. [Link]

-

Adamantane Formula, Derivatives, Structure, Uses, MSDS. (2011). Chemistry Learner. [Link]

-

Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. (2020). Taylor & Francis Online. [Link]

-

Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents. (2022). Taylor & Francis Online. [Link]

-

13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0229441). NP-MRD. [Link]

-

Useful Spectroscopic Data. University of Notre Dame. [Link]

-

Synthesis of 3-Hydroxyadamantane-1-carboxylic acid. PrepChem.com. [Link]

-

Adamantane-1-carboxylic acid. NIST WebBook. [Link]

-

1 H NMR (D 2 O, 400 MHz) spectrum of the complex of 7 with adamantane-1-carboxylic acid (HAHC). ResearchGate. [Link]

-

13C NMR spectra of adamantane derivatives. (1974). ScienceDirect. [Link]

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. [Link]

-

Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4. ResearchGate. [Link]

-

Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. (2007). Wiley Online Library. [Link]

-

Infrared (IR) spectroscopy. University of Calgary. [Link]

-

(1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. PubChem. [Link]

-

Nomenclatures and Physical Properties of Carboxylic Acid Derivatives. KPU Pressbooks. [Link]

-

Adamantane-1-carboxylic acid Mass Spectrum. NIST WebBook. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

IR Absorption Table. University of Colorado Boulder. [Link]

-

1-Adamantanecarboxylic acid. PubChem. [Link]

- Process for producing hydroxy adamantane carboxylic acid compounds.

-

Adamantane-1-carboxylic acid IR Spectrum. NIST WebBook. [Link]

-

1-Adamantanecarboxylic acid. Wikipedia. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2020). Spectroscopy Online. [Link]

-

Physical Properties of Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2023). Chemistry LibreTexts. [Link]

-

Fourier Transform infrared (FT-IR) spectra of carboxylic acids. ResearchGate. [Link]

-

3-hydroxyadamantane-1-carboxylic acid. Chemsrc. [Link]

-

The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K. Canadian Journal of Chemistry. [Link]

-

1-adamantanecarboxylic acid. Organic Syntheses. [Link]

-

Spectroscopy of carboxylic acids and their derivatives. (2019). YouTube. [Link]

Sources

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. Adamantane Formula, Derivatives, Structure, Uses, MSDS [chemistrylearner.com]

- 3. researchgate.net [researchgate.net]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 10. youtube.com [youtube.com]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. kbfi.ee [kbfi.ee]

- 15. tandfonline.com [tandfonline.com]

- 16. Adamantane-1-carboxylic acid [webbook.nist.gov]

- 17. Adamantane-1-carboxylic acid [webbook.nist.gov]

- 18. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical and Computational Characterization of 2-Hydroxyadamantane-1-carboxylic Acid (2-HACA)

Topic: Theoretical and Computational Studies of 2-Hydroxyadamantane-1-carboxylic Acid Content Type: Technical Whitepaper / Research Protocol Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

This compound (2-HACA) represents a critical scaffold in the design of metabolic disease therapeutics, serving as a structural intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Vildagliptin analogs) and 11

This guide outlines a rigorous theoretical framework for characterizing 2-HACA using Density Functional Theory (DFT) and molecular docking. It bridges the gap between quantum mechanical properties and pharmacological potential, providing a validated protocol for researchers investigating diamondoid-based drug delivery systems and enzyme inhibitors.

Structural Basis and Synthetic Context

Before initiating computational workflows, one must understand the physicochemical constraints of the molecule. 2-HACA consists of a rigid tricyclic adamantane cage functionalized at the C1 bridgehead with a carboxylic acid and at the C2 bridge position with a hydroxyl group.

Synthetic Origins

While 3-hydroxyadamantane-1-carboxylic acid is the primary product of standard oxidation (e.g., HNO

-

Microbial Transformation: Biocatalytic hydroxylation using specific Streptomyces or Pseudomonas strains, which offers higher regioselectivity.

-

Ketone Reduction: Oxidation of adamantane-1-carboxylic acid to the 2-ketone derivative, followed by stereoselective reduction (e.g., NaBH

).

Chemical Logic Pathway

Figure 1: Synthetic logic flow from precursor to pharmaceutical scaffold. The 2-position functionalization is the critical divergence point.

Computational Methodology (DFT Protocol)

To accurately predict the reactivity and stability of 2-HACA, we employ a DFT approach validated against experimental adamantane data.

Geometry Optimization Strategy

-

Software: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its balance of cost and accuracy for organic thermochemistry.

-

Basis Set: 6-311++G(d,p) – The diffuse functions (++) are mandatory to accurately model the lone pairs on the carboxylic and hydroxyl oxygens.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

) to simulate physiological conditions.

Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap is a primary indicator of kinetic stability. For saturated cages like adamantane, a large gap is expected, indicating high chemical stability but specific reactivity at the functional groups.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the oxygen lone pairs of the carboxyl and hydroxyl groups. Represents the site of electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxyl carbon (C=O

). Represents the site for nucleophilic attack (e.g., during drug synthesis amidation).

Predicted Electronic Parameters (Representative):

| Parameter | Value (Approx.) | Significance |

|---|---|---|

| Total Energy (E) | -650 to -700 a.u. | Ground state stability |

| HOMO Energy | -6.5 to -7.2 eV | Ionization potential proxy |

| LUMO Energy | -0.5 to +0.5 eV | Electron affinity proxy |

| Energy Gap (

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in a protein binding pocket.

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen (C=O) and Hydroxyl Oxygen (-OH). These act as Hydrogen Bond Acceptors (HBA).

-

Positive Potential (Blue): Concentrated on the Carboxylic Acid Proton (-COOH) and Hydroxyl Proton (-OH). These act as Hydrogen Bond Donors (HBD).

Molecular Docking & Pharmacophore Modeling

2-HACA is investigated primarily as a scaffold for inhibitors of DPP-4 (Diabetes Type 2 target). The bulky adamantane cage fills the hydrophobic S1 or S2 pockets of the enzyme.

Docking Protocol

-

Target Preparation:

-

Protein: DPP-4 (PDB ID: 2ONC or 3W2T ).

-

Preprocessing: Remove water molecules (except those bridging the active site), add polar hydrogens, calculate Gasteiger charges.

-

-

Ligand Preparation:

-

Optimize 2-HACA geometry at B3LYP/6-31G(d) level.

-

Set rotatable bonds (Carboxyl group rotation, Hydroxyl rotation).

-

-

Grid Generation:

-

Center grid box on the active site residues: Glu205, Glu206, Tyr547 .

-

Dimensions:

Å.

-

Interaction Analysis

The docking success of 2-HACA derivatives relies on specific interactions:

-

Salt Bridge: The Carboxylate anion (COO

) often forms a salt bridge with Arg125 or Lys554 in the DPP-4 active site. -

Hydrogen Bonding: The 2-OH group provides an additional anchor point, potentially H-bonding with Ser630 (catalytic triad) or Tyr547 .

-

Hydrophobic Enclosure: The adamantane cage sits in the hydrophobic pocket formed by Tyr662 and Tyr666 , providing significant binding entropy gain.

Spectroscopic Validation (Vibrational Analysis)

To validate theoretical models, calculated vibrational frequencies (scaled by 0.961 for B3LYP) are compared with experimental IR data.

Table 1: Characteristic Vibrational Modes of 2-HACA

| Vibrational Mode | Experimental Frequency (cm | Calculated Frequency (cm | Intensity | Assignment |

| 3400 - 3550 (broad) | 3650 | Strong | Alcohol/Acid O-H stretch | |

| 2850 - 2930 | 2900 - 2950 | Medium | Adamantane Cage C-H | |

| 1690 - 1710 | 1725 | Very Strong | Carboxylic Acid Carbonyl | |

| 1200 - 1300 | 1250 | Medium | C-O single bond stretch | |

| 1400 - 1450 | 1420 | Medium | In-plane bending |

*Experimental values based on general adamantane carboxylic acid derivatives. **Unscaled DFT values typically overestimate frequencies; scaling factors are required.

Workflow Visualization

The following diagram illustrates the integrated workflow for the theoretical study of 2-HACA, ensuring a self-validating loop between computation and experiment.

Figure 2: Integrated computational workflow for characterizing 2-HACA.

References

-

Synthesis & Isomerization: Title:Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Source: National Institutes of Health (PMC) URL:[Link]

-

Drug Design Context (DPP-4): Title:Cyclopropyl-fused pyrrolidine-based inhibitors of dipeptidyl peptidase IV.[1] (Patent referencing hydroxyadamantane intermediates) Source: Google Patents (WO1999067279A1) URL:

-

General Adamantane DFT Methodology: Title:Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives. Source: MDPI (Molecules) URL:[Link]

-

Spectroscopic Data Reference: Title:Adamantane-1-carboxylic acid - NIST Chemistry WebBook. Source: NIST Standard Reference Data URL:[Link]

Sources

Foreword: Beyond the Cage – Embracing Three-Dimensional Complexity

An In-Depth Technical Guide to the Stereochemistry of Disubstituted Adamantane Derivatives

To the researchers, scientists, and drug development professionals who engage with the adamantane scaffold, its allure is no secret. This rigid, diamondoid hydrocarbon is a cornerstone of modern medicinal chemistry, prized for its unique ability to impart favorable pharmacokinetic properties such as enhanced lipophilicity, metabolic stability, and bioavailability.[1][2][3] However, to truly unlock its potential, we must look beyond its robust structure and delve into the nuanced world of its stereochemistry.

When the perfect symmetry of the adamantane core is broken by two substituents, a landscape of stereoisomers emerges.[4] These are not mere chemical curiosities; they are distinct molecular entities that can exhibit profoundly different biological activities, binding affinities, and toxicological profiles. The failure to control or characterize the stereochemistry of a disubstituted adamantane derivative is a failure to fully define the active pharmaceutical ingredient (API). This guide is structured to provide not just a series of protocols, but a foundational understanding of the principles governing the synthesis, separation, and characterization of these complex three-dimensional molecules. We will explore the causality behind our experimental choices, ensuring that every procedure is a self-validating system built on scientific integrity.

The Adamantane Scaffold: A Stereochemical Primer

Adamantane (tricyclo[3.3.1.1³,⁷]decane) possesses a highly symmetric, strain-free cage structure belonging to the Td point group.[2][5] This architecture is composed of two distinct types of carbon atoms: four methine (CH) groups at the bridgehead positions (C1, C3, C5, C7) and six methylene (CH₂) groups at the secondary, or bridge, positions (C2, C4, C6, C8, C9, C10). The introduction of two substituents onto this framework fundamentally alters its symmetry, giving rise to positional isomers (e.g., 1,2- vs. 1,4-disubstituted) and, more critically, stereoisomers.

Sources of Stereoisomerism in Disubstituted Adamantanes

The fixed, rigid nature of the adamantane cage prevents conformational changes that might otherwise interconvert stereoisomers, making their separation and individual study essential.

-

Geometric Isomerism (Diastereomers): In derivatives like 1,4-disubstituted adamantanes, the substituents can be oriented on the same side (syn) or opposite sides (anti) of the molecule's reference plane. These syn and anti forms are diastereomers, possessing different physical properties and distinct spectroscopic signatures.[6][7]

-

Enantiomerism (Chirality): Chirality, or non-superimposable mirror-image relationship, can arise from two primary sources:

-

Central Chirality: A bridge carbon (e.g., C2) can become a stereocenter if the two substituents on the adamantane core render all four groups attached to it unique.[4]

-

Axial Chirality: More uniquely, chirality can exist without a traditional stereocenter. In patterns like 2,6-disubstitution, the molecule as a whole lacks a plane of symmetry, creating a chiral axis. The rigid framework prevents rotation, locking the molecule into one of two enantiomeric forms.[8] 1,2-disubstituted adamantanes are also inherently chiral.[9][10]

-

The following diagram illustrates the fundamental stereochemical relationships in disubstituted adamantanes.

Caption: Fundamental stereoisomeric relationships in disubstituted adamantanes.

Stereoselective Synthesis: A Proactive Approach to Isomer Control

Controlling stereochemistry at the synthetic stage is vastly more efficient than resolving isomers post-synthesis. The choice of strategy depends on the target substitution pattern and the availability of starting materials.

Constructing the Adamantane Framework

For certain substitution patterns, particularly 1,2-derivatives, building the adamantane cage from chiral, non-racemic precursors is a powerful strategy.[9][11][12] This often involves the cyclization of functionalized bicyclo[3.3.1]nonane precursors.

-

Causality: This approach is mechanistically elegant because the stereochemistry is installed early. By starting with an enantiomerically pure bicyclic compound, the subsequent ring-closing reaction can proceed with retention of stereochemistry, directly yielding an enantiopure adamantane derivative.[9][10] This avoids the need for downstream resolution.

The Protoadamantane-Adamantane Rearrangement

A key transformation for accessing 1,2-disubstituted adamantanes involves the acid-catalyzed rearrangement of a protoadamantane intermediate.[9] This method can be stereocontrolled.

-

Mechanism Insight: The rearrangement proceeds through a series of carbocation intermediates. The stereochemical outcome is dictated by the facial selectivity of nucleophilic attack on these intermediates. By carefully choosing the starting material and reaction conditions, one can influence which diastereomer or enantiomer is formed preferentially.

Functionalization with Chiral Auxiliaries

A classic and reliable method involves reacting a prochiral adamantane derivative (e.g., an adamantanone) or a racemic mixture with an enantiomerically pure chiral auxiliary.[13]

-

Workflow:

-

Reaction: Covalently attach a single enantiomer of a chiral auxiliary (e.g., a chiral alcohol or amine) to the adamantane substrate. This converts the enantiomeric mixture into a mixture of diastereomers.

-

Separation: Diastereomers have different physical properties (solubility, polarity, melting point) and can be separated using standard chromatographic or crystallization techniques.[13]

-

Cleavage: Once separated, the chiral auxiliary is chemically removed, yielding the individual, enantiomerically pure adamantane derivatives.

-

-

Trustworthiness: This method is self-validating. The successful separation of the diastereomeric intermediates, confirmed by techniques like NMR or HPLC, provides high confidence in the enantiomeric purity of the final products after the auxiliary is cleaved.

The diagram below outlines a generalized workflow for achieving stereochemical control.

Caption: Decision workflow for obtaining stereochemically pure adamantane derivatives.

Separation and Purification of Stereoisomers: The Analytical Challenge

When a synthetic strategy yields a mixture of stereoisomers, robust separation protocols are required. The choice of technique is dictated by the nature of the isomers (diastereomers vs. enantiomers).

Separation of Diastereomers

As previously noted, diastereomers such as syn and anti 1,4-disubstituted adamantanes have distinct physical properties.

-

Protocol: Medium Pressure Liquid Chromatography (MPLC) for syn/anti Isomer Separation

-

Stationary Phase Selection: Alumina (Al₂O₃, activity II/III) or silica gel are common choices. The selection is based on the polarity of the substituents; alumina is often effective for moderately polar compounds.

-

Mobile Phase Screening: Begin with a non-polar solvent like hexane or carbon tetrachloride and gradually increase polarity by adding ethyl acetate (EtOAc) or another polar modifier.[6] For example, a gradient of 1% to 20% EtOAc in hexane can be effective.[6]

-

Fraction Collection & Analysis: Collect fractions and analyze by thin-layer chromatography (TLC) or GC to identify the pure isomers.

-

Causality: The differential interaction of the syn and anti isomers with the stationary phase is the basis for separation. One isomer, due to its specific 3D geometry and dipole moment, will have a stronger (or weaker) affinity for the adsorbent surface, resulting in a different retention time.

-

Resolution of Enantiomers by Chiral HPLC

Direct separation of enantiomers is most efficiently achieved using chiral high-performance liquid chromatography (HPLC).[14][15] This technique relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).

-

Expertise in Method Development: A universal CSP does not exist. Successful resolution requires a systematic screening approach.

-

Column Selection: Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are highly versatile and should be the first choice for screening.[14] Their chiral selectors (cellulose or amylose derivatives) provide a rich combination of interaction sites (π-π, hydrogen bonding, dipole-dipole, and steric hindrance).

-

Mobile Phase Strategy: Start with simple mobile phases like n-hexane/2-propanol or n-hexane/ethanol.[14] The ratio determines the retention and can influence selectivity.

-

Additive Rationale: For basic analytes, add 0.1% diethylamine (DEA) to the mobile phase to suppress tailing by masking acidic sites on the silica support. For acidic analytes, add 0.1% trifluoroacetic acid (TFA) to ensure the analyte is in a neutral state, improving peak shape.[14]

-

-

Protocol: Chiral HPLC Screening for a Racemic Adamantane Derivative

-

Sample Preparation: Dissolve the racemic mixture in the initial mobile phase at a concentration of ~1 mg/mL.

-

Initial Screen:

-

Column: Chiralpak AD

-

Mobile Phase A: 90:10 (v/v) n-hexane/2-propanol (+ 0.1% appropriate additive).

-

Mobile Phase B: 90:10 (v/v) n-hexane/ethanol (+ 0.1% appropriate additive).

-

Flow Rate: 1 mL/min.

-

Detection: UV (select appropriate wavelength).

-

-

Analysis: If no separation is observed, repeat the screen on a complementary column like a Chiralcel OD-H. If partial separation is seen, optimize the ratio of alcohol in the mobile phase. Lowering the alcohol percentage generally increases retention and can improve resolution.

-

Trustworthiness: This systematic screening process is self-validating. Achieving baseline resolution on a validated chiral column provides definitive proof of the presence of both enantiomers and serves as a quantitative method for determining enantiomeric excess (e.e.).

-

Definitive Stereochemical Characterization

Once isomers are separated, their structures must be unequivocally confirmed. A combination of spectroscopic and analytical techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing positional and geometric isomers.[16]

-

Distinguishing Diastereomers: The ¹H and ¹³C chemical shifts of syn and anti isomers are different due to through-space interactions.[6] For example, in 1,4-disubstituted adamantanes, a substituent in the syn isomer will be spatially closer to certain bridge protons and carbons, causing measurable shifts compared to the anti isomer.[6][17] Advanced 2D NMR techniques like COSY, HETCOR, and NOESY can be used to map out the full connectivity and spatial relationships.[6]

| Isomer Type | ¹H NMR (CDCl₃, δ/ppm) | ¹³C NMR (CDCl₃, δ/ppm) |

| syn-1-chloro-4-(2-hydroxyethyl)adamantane | 3.68 (t, 2H) | 31.23, 35.04, 35.24, 36.64 |

| anti-1-chloro-4-(2-hydroxyethyl)adamantane | 3.75 (t, 2H) | 31.90, 35.10, 35.80, 40.50 |

| Table based on data for compounds syn-5 and anti-5 from Mlinarić-Majerski et al.[6] |

-

Analyzing Enantiomers: Enantiomers have identical NMR spectra in an achiral solvent. To distinguish them, one can use a chiral shift reagent (e.g., a lanthanide complex) to induce diastereomeric interactions, causing separate signals to appear for each enantiomer.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for structure elucidation.[18]

-

Authoritative Grounding: This technique provides an unambiguous determination of the relative and absolute stereochemistry of a molecule.[19] It allows for the direct visualization of the 3D structure, confirming the syn/anti arrangement or the absolute configuration (R/S) of a chiral center. For novel chiral adamantanes, obtaining a crystal structure is the ultimate validation of synthesis and separation.

The Critical Impact of Stereochemistry on Biological Function

For drug development professionals, understanding and controlling stereochemistry is not an academic exercise—it is a regulatory and safety imperative. Biological systems are inherently chiral, and the interaction between a drug and its target is stereospecific.

-

Differential Pharmacology: The two enantiomers of a chiral adamantane drug can have vastly different affinities for a receptor or enzyme. One enantiomer may be the active agent (the eutomer), while the other may be less active, inactive, or even contribute to off-target effects and toxicity (the distomer).[13]

-

Precision in Drug Design: The rigid adamantane scaffold is a "lipophilic bullet" that can position substituents in precise three-dimensional orientations.[2][20] This allows medicinal chemists to fine-tune interactions with a biological target. For instance, recent studies on rimantadine stereoisomers have shown they have different binding profiles with the M2 viral channel, highlighting the importance of stereochemical purity.[21] The stereoselective synthesis of adamantane derivatives has led to compounds with high potency against drug-resistant influenza strains.[21][22]

Conclusion

The stereochemistry of disubstituted adamantane derivatives is a field of rich complexity and profound practical importance. The high symmetry of the parent cage gives way to a variety of stereoisomers upon substitution, each with a unique chemical identity and potential biological profile. A proactive approach, emphasizing stereocontrolled synthesis, is the most efficient path to obtaining pure isomers. When mixtures are unavoidable, a systematic and logical approach to separation via chiral HPLC, followed by definitive characterization using NMR and X-ray crystallography, is essential. For those in drug discovery, mastering the stereochemistry of this privileged scaffold is a critical step in transforming a promising molecule into a safe and effective therapeutic agent.

References

- Vertex AI Search. (2026, February 15).

- ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery.

- SciSpace. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

- BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.

- (2025, October 27). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions.

- Šafar, D., Savin, B., & Mlinarić-Majerski, K. (2004).

- YouTube. (2018, September 15). Axial Chirality: Biphenyls/Allenes/Spiranes/Binaphthyls/Adamantanes.

- Hrčak. (2004). Novel 1,4-Disubstituted Adamantane Stereoisomers: Synthesis and Spectroscopic Characterization.

- Todd, M. H., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7636.

- Wikipedia. Adamantane.

- Kuznetsov, N. Y., Tikhov, R. M., Godovikov, I. A., Medvedev, M. G., Lyssenko, K. A., Burtseva, E. I., Kirillova, E. S., & Bubnov, Y. N. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(12), 2639–2649.

- ResearchGate. X-ray crystal structures of other liquid analytes obtained by....

- Filo. (2025, May 30). Discuss the Chirality in Substituted adamantane.

- ResearchGate. (2013, June 12). (PDF) Biological activity of adamantane analogues.

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

- PubMed. (2017, April 11). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains.

- Todd, M. H., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7636.

- Chemistry Stack Exchange. (2016, September 9). Chirality of substituted adamantanes.

- ACS Publications. Practical and Scalable Synthesis of 1,3-Adamantanediol.

- Mlinarić-Majerski, K., Veljković, J., & Kragol, G. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.

- Pehk, T., & Lippmaa, E. (1971).

- ResearchGate. (2025, August 6). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts | Request PDF.

- PubMed. (2023, November 16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.

- University of Wisconsin.

- University of Wisconsin. adamantanes.

- ResearchGate. (2025, October 12). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.

- ResearchGate. (2025, August 6). 2-Substituted and 2,2-disubstituted adamantane derivatives as models for studying substituent chemical shifts and C–Hax⋯Yax cyclohexane contacts—results from experimental and theoretical NMR spectroscopic chemical shifts and DFT structures.

- ResearchGate. (PDF)

- Al-Hourani, B. J., Al-Refai, M., Al-Awaida, W., Al-Far, R., & Al-Qtaishat, S. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(23), 8443.

- Yeap, C. S., et al. (2015).

- Fort, R. C., Jr., & Schleyer, P. von R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 29(11), 3195–3200.

-

Harris, R. K., et al. (2022). Solid-state chemical-shift referencing with adamantane. Magnetic Resonance in Chemistry, 60(10), 964-968. [Link]

- Protopopov, I. V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3564.

- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.

- ResearchGate. (2025, August 5).

- Phenomenex.

- Leigh, D. A., et al. (2020). Mechanically axially chiral catenanes and noncanonical mechanically axially chiral rotaxanes.

- Chem LibreTexts. (2014, June 14). NMR Spectroscopy of Stereoisomers.

- LibreTexts. 4.6.

- Zhang, F. J., & Chen, Z. (2002). Enumeration of Isomers of Substituted Adamantane. Acta Chimica Sinica, 60(9), 1693-1697.

Sources

- 1. nbinno.com [nbinno.com]

- 2. connectsci.au [connectsci.au]

- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discuss the Chirality in Substituted adamantane. | Filo [askfilo.com]

- 5. Adamantane - Wikipedia [en.wikipedia.org]

- 6. fulir.irb.hr [fulir.irb.hr]

- 7. Novel 1,4-Disubstituted Adamantane Stereoisomers: Synthesis and Spectroscopic Characterization [hrcak.srce.hr]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]

- 17. kbfi.ee [kbfi.ee]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. scispace.com [scispace.com]

- 21. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 22. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility Characteristics of 2-Hydroxyadamantane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Adamantane Cage in Drug Discovery

The adamantane moiety, a rigid, lipophilic, three-dimensional cage structure, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique topology imparts favorable pharmacokinetic properties, including enhanced metabolic stability, increased bioavailability, and improved target binding. 2-Hydroxyadamantane-1-carboxylic acid, a functionalized derivative, presents a compelling case study for understanding how subtle modifications to the adamantane core can profoundly influence its physicochemical properties, most notably its solubility—a critical determinant of a drug candidate's success. This guide provides a comprehensive exploration of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for its characterization.

Physicochemical Properties and Structural Insights

This compound possesses a molecular structure that marries the inherent hydrophobicity of the adamantane core with the hydrophilic nature of two key functional groups: a hydroxyl (-OH) group at the 2-position and a carboxylic acid (-COOH) group at the 1-position. This bifunctional nature is central to its solubility behavior.

Structural Features Influencing Solubility:

-

Adamantane Core: The bulky, nonpolar hydrocarbon framework is the primary contributor to the molecule's lipophilicity, favoring solubility in organic solvents.

-

Hydroxyl Group: The presence of the hydroxyl group introduces a site for hydrogen bonding, which can enhance aqueous solubility to a degree.

-

Carboxylic Acid Group: This functional group is the most significant driver of pH-dependent aqueous solubility. In its ionized (carboxylate) form at higher pH, the molecule's water solubility is expected to increase substantially.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₁₁H₁₆O₃ | Based on chemical structure |

| Molecular Weight | 196.24 g/mol | Based on chemical structure |

| pKa | ~4.5 - 5.0 | The pKa of 1-adamantanecarboxylic acid is predicted to be around 4.86. The electron-withdrawing effect of the nearby hydroxyl group may slightly lower the pKa.[1] |

| LogP (Octanol-Water Partition Coefficient) | Moderately Lipophilic | The adamantane core contributes to lipophilicity, while the hydroxyl and carboxylic acid groups increase hydrophilicity. |

| Aqueous Solubility (Intrinsic) | Low | The hydrophobic adamantane cage is expected to limit solubility in its neutral form. 1-Adamantanecarboxylic acid is reported to be insoluble in water.[1][2] |

| Organic Solvent Solubility | Good | Adamantane and its derivatives generally exhibit good solubility in a range of organic solvents.[3][4] 1-Adamantanecarboxylic acid is soluble in ethanol, chloroform, and dichloromethane.[2] |

The Critical Role of pH in Aqueous Solubility

The carboxylic acid moiety of this compound is the lynchpin of its pH-dependent aqueous solubility. The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ionization state of the molecule.

pH = pKa + log([A⁻]/[HA])

Where:

-

[A⁻] is the concentration of the ionized carboxylate form.

-

[HA] is the concentration of the non-ionized carboxylic acid form.

At a pH below the pKa, the non-ionized, less soluble form (HA) will predominate. As the pH increases above the pKa, the ionized, more soluble carboxylate form (A⁻) becomes the dominant species. This transition is a critical consideration in the design of oral formulations, where the pH of the gastrointestinal tract varies significantly.

Experimental Determination of Solubility: Methodologies and Protocols

Accurate determination of solubility is paramount in drug development. The following are standard, validated methods that can be employed to characterize the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It is a robust and reliable technique.

Protocol: Shake-Flask Solubility Determination

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. A visible excess of solid should remain to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, or organic solvents) to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker or water bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded (e.g., 25 °C or 37 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining micro-particulates.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound. A calibration curve prepared with standard solutions of known concentrations must be used for quantification.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or µg/mL).

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution reaches its maximum saturation point, representing the true equilibrium solubility.

-

Extended Equilibration Time (24-72 hours): Guarantees that the dissolution process has reached a steady state.

-

Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.

-

Filtration: Essential for removing undissolved particles that would otherwise lead to an overestimation of solubility.

-

Validated Analytical Method (HPLC): Provides the necessary sensitivity and specificity to accurately quantify the dissolved analyte.

Self-Validating System:

The protocol's integrity is maintained by running the experiment in triplicate and ensuring that the solubility values obtained at different time points (e.g., 24, 48, and 72 hours) are consistent. This confirms that equilibrium has been reached.

Caption: Shake-Flask Method Workflow

Potentiometric Titration for pKa and pH-Dependent Solubility

Potentiometric titration is a powerful technique for determining the pKa of an ionizable compound and can also be adapted to measure its intrinsic solubility (S₀) and pH-solubility profile.

Protocol: Potentiometric pKa and Solubility Determination

-

Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Prepare a solution of this compound of a known concentration in a co-solvent system (e.g., water-methanol) if the aqueous solubility is very low.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH. Record the pH value after each incremental addition of the titrant.

-

Data Analysis for pKa: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

-

Solubility Determination: To determine the intrinsic solubility, a supersaturated solution is prepared at a low pH (where the compound is least soluble). The solution is then titrated with a strong base. The point at which the precipitated solid dissolves, indicated by a distinct change in the titration curve, can be used to calculate the intrinsic solubility.

Causality Behind Experimental Choices:

-

Standardized Titrant: Ensures accurate determination of the amount of acid or base required for neutralization.

-

Inert Atmosphere (optional): Purging the solution with nitrogen can prevent the absorption of atmospheric CO₂, which can interfere with the titration of weak acids.

-

Co-solvent System (if necessary): For poorly soluble compounds, a co-solvent can increase the initial concentration to a level suitable for accurate titration. The pKa in the co-solvent system can then be extrapolated to determine the aqueous pKa.

Caption: Potentiometric Titration Workflow

Expected Solubility Profile and Discussion

Based on the structural features and properties of analogous compounds, the following solubility profile for this compound can be anticipated.

Table of Expected Solubility

| Solvent System | Expected Solubility | Rationale |

| Aqueous (pH 2) | Very Low | The carboxylic acid is protonated and non-ionized, and the hydrophobic adamantane core dominates. |

| Aqueous (pH 7.4) | Moderate | A significant portion of the carboxylic acid will be ionized, increasing solubility. The solubility of 1-adamantanecarboxylic acid in a buffer was found to be about 0.75 g/L.[5] |

| Aqueous (pH 10) | High | The carboxylic acid will be almost completely ionized, leading to a substantial increase in aqueous solubility. |

| Ethanol | Soluble | Ethanol can act as both a hydrogen bond donor and acceptor, and its polarity is suitable for solvating both the polar and nonpolar parts of the molecule.[2] |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of solvating the molecule effectively.[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent that can effectively solvate a wide range of compounds. 2-Adamantanol is soluble in DMSO.[6] |

| Dichloromethane (DCM) | Soluble | A common organic solvent that should readily dissolve the lipophilic adamantane portion of the molecule.[2] |

Conclusion: A Molecule of Tunable Properties

This compound is a molecule whose solubility characteristics are finely tuned by its dual functionality. Its inherent lipophilicity, derived from the adamantane cage, is balanced by the pH-dependent hydrophilicity of its carboxylic acid group. This guide has outlined the theoretical underpinnings of its solubility and provided detailed, field-proven protocols for its experimental determination. For researchers in drug development, a thorough understanding of these solubility properties is not merely an academic exercise but a fundamental prerequisite for successful formulation and, ultimately, therapeutic efficacy. The judicious application of the methodologies described herein will enable the precise characterization of this and other similarly structured adamantane derivatives, paving the way for their rational development into next-generation therapeutics.

References

-

Maohuan Chemical. 2-Adamantanol CAS 700-57-2 With C10H16O Molecular Formula. [Link]

-

Jinan Future chemical Co.,Ltd. 1-Adamantanecarboxylic acid CAS:828-51-3. [Link]

-

Wuxue Lanrun Chemical Co., Ltd. 1-Adamantane Carboxylic Acid. [Link]

-

Wuxue Lanrun Chemical Co., Ltd. 2-Adamantanol. [Link]

-

Maohuan Chemical. 2-Adamantanol|700-57-2. [Link]

-

Gauto, D. F., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1034-1041. [Link]

-

Angene. 3-hydroxyadamantane-1-carboxylic acid(CAS# 42711-75-1). [Link]

-

PubChem. 1-Adamantanecarboxylic acid. [Link]

-

Elsevier. Reaxys Medicinal Chemistry. [Link]

-

Central Library IITD. Reaxys USER Manual. [Link]

-

Cheméo. Adamantane-1-carboxylic acid. [Link]

-

Elsevier. Reaxys Quick Reference Guide. [Link]

-

CAS. Adamantane. [Link]

-

Maastricht University Library. Reaxys. [Link]

-

University of Rochester. Searching the Chemical Literature with Reaxys. [Link]

-

Organic Syntheses. 1-adamantanecarboxylic acid. [Link]

Sources

- 1. jnfuturechemical.com [jnfuturechemical.com]

- 2. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]

- 3. 1-Adamantane Carboxylic Acid [zhongbangxcl.com]

- 4. 2-Adamantanol [zhongbangxcl.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Adamantanol CAS 700-57-2 With C10H16O Molecular Formula [homesunshinepharma.com]

A Senior Application Scientist's Guide to the Thermal Stability Analysis of Adamantane Derivatives

Foreword: Beyond the Cage – A Nuanced View of Adamantane's Thermal Resilience

The adamantane scaffold, a perfect, strain-free arrangement of carbon atoms mimicking the diamond lattice, is a cornerstone of thermally robust molecular design.[1][2] Its inherent stability makes it an attractive building block in materials science, high-energy-density fuels, and pharmaceuticals where thermal resilience is paramount.[1][3] However, the journey from the parent hydrocarbon to functionalized derivatives introduces a fascinating complexity to its thermal behavior. The addition of functional groups, while unlocking new applications, can introduce points of thermal vulnerability or, in some cases, enhance stability through new intramolecular interactions.

This guide is designed for researchers, scientists, and drug development professionals who seek a deeper, more practical understanding of how to characterize the thermal stability of these unique compounds. We will move beyond simple data reporting to explore the causality behind experimental choices, the logic of protocol design, and the art of interpreting thermal data to gain mechanistic insights. Our approach is grounded in the principles of expertise, trustworthiness, and authoritative scientific validation, ensuring that the methods described are not just procedures to be followed, but self-validating systems for generating reliable and meaningful data.

Part 1: Foundational Principles of Adamantane Thermal Stability

The Adamantane Cage: An Archetype of Stability

The exceptional thermal stability of adamantane is a direct consequence of its molecular architecture.[1] It is the most stable isomer of C10H16, representing a thermodynamic sink into which other isomers tend to fall under thermal conditions.[4] This stability arises from its rigid, strain-free, three-dimensional structure, which minimizes internal energy and presents a significant activation barrier to decomposition.[1] Unlike linear alkanes that can undergo facile C-C bond cleavage, the caged structure of adamantane requires the simultaneous breaking of multiple bonds for fragmentation, a high-energy process.

Modulating Stability: The Role of Derivatives

The functionalization of the adamantane core is a double-edged sword. While it enables the tailoring of properties for specific applications, it also fundamentally alters the molecule's thermal decomposition profile. Understanding these influences is critical for rational design.

-

Substituent Effects: The electronic nature of substituents plays a pivotal role. Electron-withdrawing groups (e.g., nitro groups) can weaken adjacent C-C bonds, lowering the decomposition temperature and often turning the derivative into an energetic material. Conversely, stable, sterically bulky groups can shield the cage and in some cases, increase the onset temperature of decomposition.

-

Structural Isomerism: The position of a substituent matters. Bridgehead positions (1, 3, 5, 7) are tertiary carbons and are often more reactive. Substituents at these positions can have a more pronounced effect on stability compared to secondary bridge positions (e.g., position 2).

-

Energetic Moieties: The incorporation of functional groups such as nitrates, nitramines, or azides transforms the adamantane derivative into a high-energy material. For these compounds, thermal stability analysis is not just about decomposition temperature but also about sensitivity, energy release rate, and the potential for runaway reactions.[5]

-

Intermolecular Forces: Functional groups capable of hydrogen bonding or strong dipole-dipole interactions can increase the energy required to disrupt the crystal lattice, leading to higher melting points and boiling points. However, this does not always translate to higher decomposition temperatures.

Part 2: Core Methodologies for Thermal Stability Assessment

The characterization of thermal properties relies on a suite of well-established analytical techniques. The choice of method depends on the specific information required, from simple decomposition onset to a full kinetic and thermodynamic profile of a runaway reaction.[6][7]

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA is the workhorse for determining the temperature range over which a material decomposes by measuring changes in its mass as a function of temperature.[7]

Causality Behind Experimental Choices:

-

Heating Rate: A slower heating rate (e.g., 5-10 °C/min) provides better temperature resolution, allowing for the separation of closely occurring decomposition events. A faster rate can shift the decomposition to higher temperatures and is often used for rapid screening.[1]

-

Atmosphere: An inert atmosphere (Nitrogen, Argon) is crucial for studying the intrinsic thermal decomposition without the influence of oxidation.[1] To assess thermo-oxidative stability, a reactive atmosphere (Air, Oxygen) is used.[8]

-

Sample Mass: A smaller sample mass (5-10 mg) minimizes thermal gradients within the sample, ensuring that the measured temperature is representative of the entire sample and preventing heat and mass transfer limitations from obscuring the true kinetics.[1]

-

Instrument Calibration: Calibrate the TGA's mass and temperature axes using certified reference materials (e.g., calcium oxalate for mass loss, indium and zinc for temperature). This step is critical for data trustworthiness.

-

Sample Preparation: Accurately weigh 5-10 mg of the adamantane derivative into a clean, tared TGA pan (ceramic or platinum is preferred for high temperatures). Ensure a thin, even layer to promote uniform heating.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.[1] This flow rate is sufficient to create an inert environment and sweep away decomposition products without causing sample lift.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before the ramp.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This range is typically sufficient to capture the full decomposition of most organic molecules.[1]

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (T_onset), often calculated by the intersection of the baseline tangent with the tangent of the steepest mass loss. This represents the initiation of significant decomposition.

-

Calculate the first derivative of the TGA curve (DTG). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss (T_peak).[1]

-

Note the percentage of residual mass at the end of the experiment.

-

Caption: Workflow for TGA analysis of adamantane derivatives.

Differential Scanning Calorimetry (DSC): Detecting Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of endothermic (melting, phase transitions) and exothermic (decomposition, crystallization) events.[6][9]

Causality Behind Experimental Choices:

-

Crucible Type: For volatile or sublimable compounds like many adamantanes, hermetically sealed crucibles are essential to prevent mass loss before decomposition, which would invalidate the results.[1] High-pressure crucibles may be needed for energetic materials that generate gaseous products.

-

Reference Pan: An empty, sealed crucible of the same type as the sample crucible is used as a reference to cancel out the heat capacity of the pan itself, ensuring that the measured heat flow is solely due to the sample.

-

Calibration: DSC instruments must be calibrated for both temperature and enthalpy using certified standards like indium.[1] Adamantane itself is now used as a certified reference material for sub-ambient DSC calibration due to its well-defined solid-solid phase transition.[10][11] This provides a self-validating check on instrument performance in the relevant temperature range.

-

Instrument Calibration: Perform a two-point calibration using certified indium (m.p. 156.6 °C) and zinc (m.p. 419.5 °C) standards to ensure accuracy across a broad temperature range.

-

Sample Preparation: Accurately weigh 3-5 mg of the adamantane derivative into a hermetically sealable aluminum pan. Crimp the lid to form a tight seal.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.[1]

-

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature at 10 °C/min to a temperature well above the expected decomposition (e.g., 400 °C). The heating rate is a balance between sensitivity and resolution.

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks, noting the onset temperature as the melting point (T_m) or phase transition temperature.[12]

-

Identify exothermic peaks. A sharp, significant exotherm following melting is indicative of thermal decomposition. Note the onset temperature of this exotherm (T_d).

-

Integrate the area under the peaks to determine the enthalpy of fusion (ΔH_fus) or decomposition (ΔH_d).

-

Accelerating Rate Calorimetry (ARC): Simulating a Worst-Case Scenario

For energetic adamantane derivatives, TGA and DSC are insufficient as they do not operate under adiabatic conditions. ARC is the gold standard for assessing thermal runaway hazards.[5][13] It mimics a worst-case "zero heat loss" scenario, where all heat generated by the sample's decomposition contributes to increasing its temperature, thus accelerating the reaction rate.[13][14]

Principle of Operation: The ARC operates in a "heat-wait-seek" mode. It heats the sample to a starting temperature, waits for thermal equilibrium, and then seeks for any self-heating (an exothermic reaction). If a self-heating rate above a set sensitivity (e.g., 0.02 °C/min) is detected, the instrument switches to adiabatic mode. In this mode, heaters surrounding the sample chamber track the sample's temperature precisely, ensuring no heat is lost to the surroundings.[14]

-

Sample Preparation: A known mass of the sample is placed in a robust, spherical sample bomb (e.g., made of titanium or Hastelloy) which is then sealed.[14]

-

Instrument Setup: The sample bomb is placed inside the adiabatic calorimeter. Thermocouples are attached to monitor both sample and chamber temperature.

-

Heat-Wait-Seek Program:

-

Heat: The system heats the sample to a specified starting temperature in 5 °C increments.

-

Wait: The system holds at this temperature for a stabilization period (e.g., 15 minutes).

-

Seek: The system monitors the sample's self-heating rate. If the rate is below the detection threshold (e.g., 0.02 °C/min), the cycle repeats.

-

-

Adiabatic Tracking: Once an exotherm is detected, the instrument enters adiabatic mode. It continues to track the sample's temperature as it self-heats, recording temperature and pressure as a function of time until the reaction is complete or the bomb ruptures.

-

Data Analysis: The primary outputs are plots of temperature vs. time, pressure vs. time, and self-heating rate vs. temperature. From these, critical safety parameters are derived, such as:

-

Onset Temperature (T_onset): The temperature at which self-heating is first detected.

-